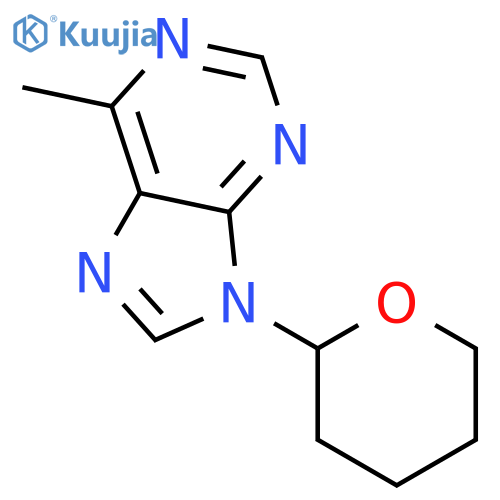Cas no 92001-73-5 (6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine)

92001-73-5 structure
商品名:6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine
6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine 化学的及び物理的性質
名前と識別子
-
- 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine
- 6-methyl-9-(oxan-2-yl)purine
- SCHEMBL4572213
- 1203479-09-7
- DTXSID90463382
- 6-methyl-9-(oxan-2-yl)-9H-purine
- A916328
- 9H-Purine, 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-
- 6-methyl-9-(tetrahydro-2-pyranyl)purine
- 92001-73-5
- 6-methyl-9-tetrahydropyran-2-yl-9H-purine
-
- インチ: InChI=1S/C11H14N4O/c1-8-10-11(13-6-12-8)15(7-14-10)9-4-2-3-5-16-9/h6-7,9H,2-5H2,1H3
- InChIKey: WBWYVTCATBCSLB-UHFFFAOYSA-N
- ほほえんだ: CC1=C2N=CN(C3CCCCO3)C2=NC=N1
計算された属性
- せいみつぶんしりょう: 218.11676108g/mol
- どういたいしつりょう: 218.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 52.8Ų
6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM232014-10g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 10g |
$1246 | 2021-08-04 | |
| Chemenu | CM232014-1g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 1g |
$415 | 2021-08-04 | |
| Chemenu | CM232014-5g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 5g |
$831 | 2021-08-04 | |
| Chemenu | CM232014-25g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 25g |
$2078 | 2021-08-04 | |
| Chemenu | CM232014-1g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 1g |
$*** | 2023-05-29 | |
| Alichem | A119001574-25g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 25g |
$2706.80 | 2023-08-31 | |
| Alichem | A119001574-10g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 10g |
$1720.56 | 2023-08-31 | |
| Alichem | A119001574-5g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 5g |
$1072.00 | 2023-08-31 |
6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
92001-73-5 (6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine) 関連製品
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
